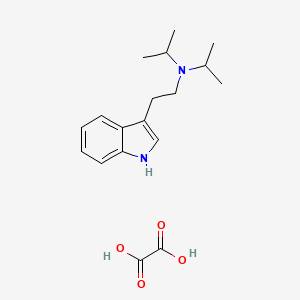

N,N-Diisopropyltryptamine Oxalate

Description

N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine analog first synthesized by Shulgin and Carter in 1980 . Its oxalate salt form enhances solubility and stability, though pharmacological effects remain consistent with the freebase. DiPT is structurally characterized by two isopropyl groups attached to the tryptamine backbone’s nitrogen atom, distinguishing it from classic hallucinogens like N,N-dimethyltryptamine (DMT) .

Properties

Molecular Formula |

C18H26N2O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;oxalic acid |

InChI |

InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6) |

InChI Key |

OTBAKMLNZXZOCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyltryptamine Oxalate typically involves the reaction of tryptamine with isopropyl iodide in the presence of a tertiary amine . Another method involves the combination of indole with oxalyl chloride to form an acyl chloride intermediate, which is then treated with diisopropylamine to form indol-3-yl-N,N-diisopropylglyoxylamide. This product is subsequently reduced with lithium aluminum hydride to form N,N-Diisopropyltryptamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyltryptamine Oxalate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce different substituents onto the tryptamine backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Halogenated reagents such as isopropyl iodide are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted tryptamines and their oxidized or reduced derivatives .

Scientific Research Applications

N,N-Diisopropyltryptamine Oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diisopropyltryptamine Oxalate involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmitter release, affecting perception and cognition. The compound also inhibits the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft .

Comparison with Similar Compounds

Structural Analogues

DiPT and its analogs share a tryptamine core but differ in substituents (Table 1):

| Compound | Substituents (Position) | Molecular Formula | Key Structural Features |

|---|---|---|---|

| DiPT Oxalate | N,N-diisopropyl (side chain) | C₁₈H₂₈N₂O₄ | Oxalate salt enhances bioavailability |

| DMT | N,N-dimethyl (side chain) | C₁₂H₁₆N₂ | Shorter alkyl chains; rapid metabolism |

| 5-MeO-DiPT (Foxy) | 5-methoxy (indole ring), N,N-diisopropyl | C₁₇H₂₆N₂O | Methoxy group increases 5-HT receptor affinity |

| 5-MeO-DMT | 5-methoxy (indole ring), N,N-dimethyl | C₁₃H₁₈N₂O | Naturally occurring; potent 5-HT₁A/2A agonist |

| 4-HO-DiPT | 4-hydroxy (indole ring), N,N-diisopropyl | C₁₆H₂₄N₂O | Hydroxyl group alters pharmacokinetics |

Pharmacological Profiles

Receptor Affinity and Mechanisms:

- DiPT Oxalate: Binds primarily to serotonin receptors (5-HT₂A, 5-HT₁A), though with lower affinity than DMT. Its unique auditory effects may arise from interactions with non-visual cortical pathways .

- 5-MeO-DiPT : High affinity for 5-HT₂A and serotonin transporter (SERT), acting as a reuptake inhibitor . Produces mixed visual/auditory hallucinations and hyperthermia in rats .

- DMT: Non-selective 5-HT receptor agonist with rapid metabolism via monoamine oxidase (MAO). Effects are short-lived and visually oriented .

- 5-MeO-DMT : Potent 5-HT₁A/2A agonist; longer duration than DMT due to methoxy group .

Behavioral Effects:

- DiPT : Auditory distortions (e.g., pitch changes, echo-like sounds) dominate, unlike the visual effects of DMT or 5-MeO-DMT .

- 5-MeO-DiPT : Elicits head twitches in mice (5-HT₂A-mediated) and substitutes for LSD in drug discrimination assays .

- 4-HO-DiPT : Preliminary studies suggest effects akin to psilocin but with faster onset .

Legal and Regulatory Status

Biological Activity

N,N-Diisopropyltryptamine Oxalate (DIPT) is a synthetic compound belonging to the tryptamine class, noted for its psychoactive properties. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₂₃N₂O₄ and a molar mass of approximately 334.41 g/mol. The compound is characterized by two isopropyl groups attached to the nitrogen atom of the tryptamine backbone, which significantly influences its biological activity and receptor affinity.

The primary mechanism of action for DIPT involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This receptor is crucial in mediating the psychedelic effects associated with many tryptamines. Research indicates that DIPT can modulate neurotransmitter release and receptor activity, affecting mood, perception, and cognition .

Key Findings:

- Serotonin Receptor Interaction : DIPT exhibits high affinity for 5-HT2A receptors, leading to altered sensory perception and potential therapeutic effects in mental health disorders.

- Psychoactive Properties : The compound is recognized for inducing auditory distortions, making it a subject of interest in neurological research .

Pharmacokinetics

Understanding the pharmacokinetics of DIPT is essential for evaluating its therapeutic potential. Studies on related compounds suggest nonlinear pharmacokinetics, which may also apply to DIPT. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining its efficacy and safety profile.

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed following administration, with peak plasma concentrations occurring within 1-2 hours. |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes; specific pathways remain under investigation. |

| Excretion | Excreted through urine; further studies needed to clarify the metabolic products. |

Comparative Analysis with Other Tryptamines

DIPT shares structural similarities with other compounds in the tryptamine family, which may influence its pharmacological profile. The following table compares DIPT with notable analogs:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Diisopropyltryptamine (DIPT) | Tryptamine | Two isopropyl groups; psychoactive properties |

| N,N-Dimethyltryptamine (DMT) | Tryptamine | Two methyl groups; well-known hallucinogen |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Tryptamine | Contains a methoxy group; different receptor affinity |

Case Studies and Research Findings

Recent studies have highlighted the potential of DIPT in various therapeutic contexts:

- Neuropharmacological Studies : Research has indicated that DIPT may promote neuroplasticity akin to other psychedelics like DMT and ketamine . This suggests a role in treating depression and anxiety disorders.

- Auditory Distortion Effects : Clinical observations report that users experience complex auditory distortions, which could provide insights into sensory processing disorders .

- Metabolic Pathway Tracing : The deuterated derivative of DIPT (N,N-Diisopropyltryptamine-d4) has been utilized in metabolic studies to trace biochemical pathways due to its enhanced stability and distinct isotopic signatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.